An In-depth Technical Guide to Pam3-Cys-OH: Structure, Signaling, and Experimental Applications
An In-depth Technical Guide to Pam3-Cys-OH: Structure, Signaling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam3-Cys-OH is a synthetic lipoamino acid that serves as a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. As a synthetic analog of the N-terminal part of bacterial lipoproteins, it is a valuable tool for immunological research, particularly in the study of innate immunity, vaccine adjuvant development, and the molecular mechanisms of pathogen recognition. This guide provides a comprehensive overview of the chemical structure of Pam3-Cys-OH, its mechanism of action through the TLR2/1 signaling pathway, and detailed protocols for its application in key immunological assays.
Chemical Identity and Structure of Pam3-Cys-OH
Pam3-Cys-OH, with the full chemical name N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine , is a well-defined molecule that mimics the triacylated N-terminus of bacterial lipoproteins.[1][2] Its structure is characterized by a cysteine residue to which three palmitoyl chains are attached. Two of these chains are ester-linked to a glyceryl group, which is in turn thioether-linked to the cysteine, while the third palmitoyl chain is amide-linked to the N-terminus of the cysteine.
Chemical Structure:
| Property | Value |
| Full Name | N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine |
| Synonyms | Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH |
| CAS Number | 87420-41-5 |
| Molecular Formula | C54H103NO7S |
| Molecular Weight | 910.46 g/mol |
| Appearance | Solid |
Mechanism of Action: TLR2/TLR1 Signaling Pathway
Pam3-Cys-OH functions as a pathogen-associated molecular pattern (PAMP) mimic, specifically recognized by the heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1] The binding of Pam3-Cys-OH to the TLR2/1 complex initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of innate immune responses.
The signaling cascade can be summarized as follows:
-
Recognition and Dimerization: The three lipid chains of Pam3-Cys-OH are crucial for its activity. Two ester-bound palmitoyl chains are accommodated within a hydrophobic pocket of TLR2, while the third amide-bound palmitoyl chain inserts into a hydrophobic channel in TLR1. This binding event induces the dimerization of TLR1 and TLR2.
-
Recruitment of Adaptor Proteins: The dimerization of the TLR ectodomains brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This conformational change facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Activation of Downstream Kinases: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6).
-
MAPK and NF-κB Activation: Activated TRAF6 triggers two major downstream signaling branches:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This leads to the phosphorylation and activation of MAP kinases such as ERK1/2 and p38.[3][4]
-
Nuclear Factor-kappa B (NF-κB) Pathway: This involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). The subsequent degradation of IκB allows for the nuclear translocation of the NF-κB p50/p65 heterodimer.
-
-
Gene Expression: Activated MAPKs and NF-κB translocate to the nucleus, where they induce the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and co-stimulatory molecules.[1][3]
Quantitative Data
Quantitative data for the biological activity of Pam3-Cys-OH can vary depending on the cell type and assay conditions. The following table summarizes typical concentrations and reported EC50 values for the closely related and often used Pam3CSK4, which shares the same core structure and mechanism of action.
| Parameter | Value | Cell Type/System | Reference |
| Stimulation Concentration | 160 ng/mL | Isolated perfused mouse lungs | [4] |
| EC50 for human TLR1/2 | 0.47 ng/mL | HEK293 cells expressing human TLR1/2 | |
| EC50 for murine TLR1/2 | 5 nM | Murine macrophages | [5] |
Experimental Protocols
Pam3-Cys-OH is a versatile tool for a range of immunological assays. Below are detailed methodologies for key experiments.
In Vitro Cell Stimulation for Cytokine Production
This protocol describes the stimulation of macrophages or dendritic cells with Pam3-Cys-OH to induce cytokine production, which can then be measured by ELISA.
Materials:
-
Pam3-Cys-OH
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Macrophage or dendritic cell line (e.g., RAW 264.7, THP-1) or primary cells
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Pam3-Cys-OH: Prepare a stock solution of Pam3-Cys-OH in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in cell culture medium. A typical final concentration for stimulation is 100-200 ng/mL.
-
Stimulation: Remove the old medium from the cells and add 200 µL of the Pam3-Cys-OH-containing medium or control medium (with vehicle) to the respective wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement: Analyze the collected supernatants for cytokine concentrations using a commercial ELISA kit, following the manufacturer's instructions.
Western Blot Analysis of MAPK Activation
This protocol details the detection of phosphorylated MAP kinases (ERK1/2 and p38) in cell lysates following Pam3-Cys-OH stimulation.
Materials:
-
Pam3-Cys-OH
-
Cell line (e.g., HEK293-TLR2/1, THP-1)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation: Seed cells in 6-well plates and grow to 80-90% confluency. Stimulate the cells with Pam3-Cys-OH (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the kinases and a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor Agonist Conjugation: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
